molecular formula C35H45FN5NaO9S B1194702 Danoprevir sodium CAS No. 916826-48-7

Danoprevir sodium

カタログ番号: B1194702
CAS番号: 916826-48-7
分子量: 753.8 g/mol
InChIキー: GXYYUDQAGCVAGJ-HHGSPMIASA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

反応の種類: ダノプレビルナトリウムは、次のようないくつかの種類の化学反応を起こします。

    酸化: 酸素の付加または水素の除去を伴う反応です。

    還元: 水素の付加または酸素の除去を伴う反応です。

    置換: 1つの原子または原子のグループを別の原子または原子のグループに置き換える反応です。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒が含まれます .

形成される主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はスルホキシドまたはスルホンを生成し、還元はアルコールまたはアミンを生成する可能性があります .

科学的研究の応用

Hepatitis C Treatment

Danoprevir sodium has been approved in China for treating chronic hepatitis C, particularly in patients with non-cirrhotic genotype 1b infections. Its efficacy has been demonstrated in several clinical trials:

  • Phase 3 Trials : A study involving 140 patients showed a sustained virologic response (SVR12) rate of 97.1% after a 12-week treatment regimen combining danoprevir with ritonavir and ribavirin .
  • Combination Therapies : In combination with ravidasvir (an HCV NS5A inhibitor), danoprevir achieved an SVR12 rate of 99% in treatment-naïve patients .
Study NameTreatment RegimenPopulationSVR12 Rate
RUSHMOREDanoprevir + Ritonavir + RibavirinNon-cirrhotic GT197.1%
EVERESTDanoprevir + Ravidasvir + RibavirinNon-cirrhotic GT199%

Potential Use in COVID-19 Treatment

Recent studies have explored repurposing danoprevir for treating COVID-19 due to its antiviral properties. A clinical study indicated that danoprevir boosted by ritonavir was safe and well-tolerated in patients with COVID-19, leading to rapid negative RT-PCR results and improvement in CT scan findings .

Biological Research

Danoprevir is utilized in research to understand HCV replication mechanisms and the role of NS3 protease in viral pathogenesis. Its effectiveness as a model compound aids researchers in developing new antiviral agents targeting similar pathways .

Chemistry and Drug Development

As a macrocyclic peptidomimetic compound, danoprevir serves as a reference standard for studying other protease inhibitors. It has been instrumental in virtual screening studies aimed at discovering new derivatives with enhanced antiviral activity .

Case Study 1: Efficacy in Hepatitis C Patients

A clinical trial involving treatment-naïve non-cirrhotic patients demonstrated that after 12 weeks of treatment with danoprevir combined with other antiviral agents, a significant majority achieved SVR12 without severe adverse effects, showcasing its potential as a frontline therapy for hepatitis C .

Case Study 2: COVID-19 Treatment Outcomes

In a small cohort study of COVID-19 patients treated with danoprevir and ritonavir, all participants exhibited rapid clinical improvement and negative PCR results within days of initiating treatment. This suggests that danoprevir may offer therapeutic benefits beyond its original indication .

作用機序

ダノプレビルナトリウムは、C型肝炎ウイルスのNS3/4Aプロテアーゼを阻害することでその効果を発揮します。このプロテアーゼは、ウイルス複製に不可欠であり、宿主の感染に対する免疫応答を抑制します。 このプロテアーゼを阻害することで、ダノプレビルナトリウムはウイルス複製を効果的に抑制し、宿主の免疫応答を高めます .

類似の化合物:

    ボセプレビル: C型肝炎の治療に使用される別のNS3/4Aプロテアーゼ阻害剤です。

    テラプレビル: ボセプレビルと同様に、同じプロテアーゼを標的にし、同じ適応症に使用されます。

    シメプレビル: より新しい世代のNS3/4Aプロテアーゼ阻害剤で、効力と安全性プロファイルが向上しています。

ダノプレビルナトリウムの独自性: ダノプレビルナトリウムは、複数のHCV遺伝型および重要な変異株に対する有利な効力プロファイルを持つことで際立っています。 臨床試験では、持続的なウイルス学的反応率が高く、他の抗ウイルス剤との併用療法で有効であることが示されています .

類似化合物との比較

    Boceprevir: Another NS3/4A protease inhibitor used in the treatment of hepatitis C.

    Telaprevir: Similar to boceprevir, it targets the same protease and is used for the same indication.

    Simeprevir: A newer generation NS3/4A protease inhibitor with improved efficacy and safety profile.

Uniqueness of Danoprevir Sodium: this compound stands out due to its favorable potency profile against multiple HCV genotypes and key mutants. It has shown high rates of sustained virological response in clinical trials and is effective in combination with other antiviral agents .

生物活性

Danoprevir sodium, a potent and selective inhibitor of the Hepatitis C virus (HCV) NS3/4A protease, has emerged as a significant therapeutic agent in the management of HCV infections. This article delves into its biological activity, mechanisms of action, clinical efficacy, and potential applications beyond hepatitis C treatment.

Danoprevir functions primarily through the inhibition of the NS3/4A protease, which is crucial for the viral replication process. This protease cleaves the HCV polyprotein into functional proteins necessary for viral assembly and replication. The binding affinity of danoprevir to the NS3/4A protease is characterized by an IC50 value ranging from 0.2 to 3.5 nM , indicating its high potency .

Binding Characteristics

  • Binding Site : Danoprevir occupies the SI/SI’ pocket of the NS3 protease.
  • Key Interactions :
    • Acyl carbonyl oxygen forms hydrogen bonds with Gly137 and Ser138.
    • Acyl sulfonamide nitrogen forms a hydrogen bond with His57 .

Clinical Efficacy

Danoprevir was approved in China in 2018 as part of a combination therapy for treating HCV. Clinical trials have demonstrated its effectiveness in achieving sustained virologic response (SVR) rates:

  • Phase 3 Trial : In a study involving 140 patients, a regimen combining danoprevir with ritonavir and pegylated interferon α-2a resulted in an SVR12 rate of 97.1% after 12 weeks .
  • Phase 2/3 Trial : Another trial reported an SVR12 rate of 99% among treatment-naive patients when danoprevir was combined with ravidasvir and ribavirin .

Case Studies

Recent studies have explored the repurposing of danoprevir for treating COVID-19 due to its protease inhibitory activity against similar viral structures.

Case Study Summary

  • Patient Cohort : 11 patients treated with ritonavir-boosted danoprevir.
  • Outcomes :
    • First negative RT-PCR test occurred at a median of 2 days post-treatment.
    • Significant improvement in CT scan findings within 3 days .

Data Table: Clinical Trial Results

Study TypePatient PopulationTreatment RegimenSVR Rate (%)Duration (Weeks)
Phase 3 Trial140Danoprevir + Ritonavir + Pegylated Interferon97.112
Phase 2/3 TrialTreatment-naiveDanoprevir + Ravidasvir + Ribavirin9912

Potential Beyond Hepatitis C

The structural similarities between HCV proteases and those of other viruses, such as SARS-CoV-2, have led researchers to investigate danoprevir's potential as an antiviral agent against COVID-19. Molecular docking studies suggest that danoprevir exhibits favorable binding energy to the main protease of SARS-CoV-2, indicating its potential utility in treating this viral infection .

特性

CAS番号

916826-48-7

分子式

C35H45FN5NaO9S

分子量

753.8 g/mol

IUPAC名

sodium;cyclopropylsulfonyl-[(1S,4R,6S,7Z,14S,18R)-18-(4-fluoro-1,3-dihydroisoindole-2-carbonyl)oxy-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carbonyl]azanide

InChI

InChI=1S/C35H46FN5O9S.Na/c1-34(2,3)50-32(45)37-27-13-8-6-4-5-7-11-22-17-35(22,31(44)39-51(47,48)24-14-15-24)38-29(42)28-16-23(19-41(28)30(27)43)49-33(46)40-18-21-10-9-12-26(36)25(21)20-40;/h7,9-12,22-24,27-28H,4-6,8,13-20H2,1-3H3,(H3,37,38,39,42,44,45);/q;+1/p-1/b11-7-;/t22-,23-,27+,28+,35-;/m1./s1

InChIキー

GXYYUDQAGCVAGJ-HHGSPMIASA-M

SMILES

CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)[N-]S(=O)(=O)C6CC6.[Na+]

異性体SMILES

CC(C)(C)OC(=O)N[C@H]1CCCCC/C=C\[C@@H]2C[C@]2(NC(=O)[C@@H]3C[C@H](CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)[N-]S(=O)(=O)C6CC6.[Na+]

正規SMILES

CC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)[N-]S(=O)(=O)C6CC6.[Na+]

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Danoprevir sodium
Reactant of Route 2
Danoprevir sodium
Reactant of Route 3
Danoprevir sodium
Reactant of Route 4
Danoprevir sodium
Reactant of Route 5
Danoprevir sodium
Reactant of Route 6
Danoprevir sodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。